N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide
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Overview
Description
N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 6-methylpyridin-2-amine to obtain 5-bromo-6-methylpyridin-2-amine. This intermediate is then reacted with 2-chloropyridine-4-carboxylic acid chloride under amide coupling conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in optimizing the reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine rings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be synthesized.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield amine derivatives.
Chemistry:
Intermediate in Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: It can act as a ligand to form coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, altering their conformation and function.
Comparison with Similar Compounds
N-(5-Bromo-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide: Similar in structure but with different substituents, such as N-(5-Bromo-6-methylpyridin-2-YL)-2-fluoropyridine-4-carboxamide.
This compound: Compounds with different halogen substitutions, like N-(5-Chloro-6-methylpyridin-2-YL)-2-chloropyridine-4-carboxamide.
Uniqueness: The presence of both bromine and chlorine atoms in this compound provides unique reactivity patterns and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c1-7-9(13)2-3-11(16-7)17-12(18)8-4-5-15-10(14)6-8/h2-6H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHRRAORUQRKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=NC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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